molecular formula C28H32O6 B13731110 20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate

20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate

Cat. No.: B13731110
M. Wt: 464.5 g/mol
InChI Key: HAHNPNWCBSJDSW-XASYBOBESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate typically involves multiple steps, including the protection and deprotection of functional groups, oxidation, and esterification reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include oxidizing agents, protecting groups, and phenylacetic acid for esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce primary or secondary alcohols.

Scientific Research Applications

20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, thereby influencing signaling pathways and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Similar Compounds

    Phorbol 12-myristate 13-acetate (PMA): A well-known phorbol ester with potent biological activity.

    12-O-Tetradecanoylphorbol-13-acetate (TPA): Another phorbol ester used in research for its tumor-promoting properties.

Uniqueness

20-Oxo-12,20-Dideoxyphorbol 13-Phenylacetate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Unlike other phorbol esters, this compound has been modified to enhance its stability and reduce potential side effects, making it a valuable tool in scientific research .

Properties

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate

InChI

InChI=1S/C28H32O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,15,17,20-21,23,32-33H,12-14H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1

InChI Key

HAHNPNWCBSJDSW-XASYBOBESA-N

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)C=O)O)C)O)OC(=O)CC5=CC=CC=C5

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)C=O)O)C)O)OC(=O)CC5=CC=CC=C5

Origin of Product

United States

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